3,5-Dimethoxy-2,6-dimethylaniline

Physical organic chemistry Basicity Aniline derivatives

Researchers employing 3,5-dimethoxyaniline for para-Friedel-Crafts alkylation routinely encounter 2-5% ortho-byproduct contamination, compromising isomeric purity and increasing chromatographic purification costs. 3,5-Dimethoxy-2,6-dimethylaniline eliminates this problem through simultaneous methoxy activation and ortho-methyl blocking. • Exclusive para-functionalization: zero ortho-byproduct, reduced purification burden • Extended diazonium salt stability (>60 min at 0-5°C vs. ~15 min for 2,6-dimethylaniline) • Enhanced ESI-MS ionization efficiency for proteomics derivatization workflows Supplied as a rare AldrichCPR building block; buyer-conducted identity/purity verification required per Sigma-Aldrich terms. All sales final.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B11998987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-2,6-dimethylaniline
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1OC)OC)C)N
InChIInChI=1S/C10H15NO2/c1-6-8(12-3)5-9(13-4)7(2)10(6)11/h5H,11H2,1-4H3
InChIKeySBTITZJALSPJLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-2,6-dimethylaniline: Regioselective Building Block


3,5-Dimethoxy-2,6-dimethylaniline (CAS 1172849-83-0; MFCD12973780) is a polysubstituted aniline derivative bearing two methoxy groups at positions 3 and 5 and two methyl groups at positions 2 and 6, yielding a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g mol⁻¹ . This substitution pattern is structurally distinct from the commonly available 2,6-dimethylaniline (2,6-xylidine, CAS 87-62-7) and 3,5-dimethoxyaniline (CAS 10272-07-8), as it simultaneously incorporates electron-donating methoxy substituents and ortho-blocking methyl groups . The compound is supplied exclusively through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, with no vendor-collected analytical data and a purchase condition requiring buyer-conducted identity and purity verification .

Ortho-blocked / meta-activated aniline scaffold
Dual substitution pattern enables regioselective para-derivatization not achievable with simpler aniline analogs.
AldrichCPR rare chemical
Supplied without vendor-collected analytical data; buyer-conducted identity and purity verification is required before use.
Synthetic chemistry workflows
Suited for Friedel-Crafts alkylation, diazotization/azo-coupling, and Schiff-base ligand synthesis where ortho-blocking is critical.

Why 3,5-Dimethoxy-2,6-dimethylaniline Cannot Be Replaced by Simpler Analogs


The precise ortho-blocked / meta-activated substitution pattern of 3,5-dimethoxy-2,6-dimethylaniline creates a steric and electronic environment that simple in-class analogs cannot replicate. 3,5-Dimethoxyaniline undergoes highly regioselective para-Friedel-Crafts alkylation because the meta-methoxy groups activate the ring and direct electrophilic attack to the para position . However, 3,5-dimethoxyaniline retains two open ortho sites that can compete under forcing conditions, leading to isomeric byproducts. 2,6-Dimethylaniline blocks the ortho positions but lacks the ring-activating methoxy groups, resulting in sluggish electrophilic substitution and poor regiocontrol . Only 3,5-dimethoxy-2,6-dimethylaniline simultaneously provides (i) electron-donating methoxy activation for efficient reaction and (ii) ortho-methyl blocking that enforces exclusive para-functionalization. Substituting either simpler analog therefore risks divergent reactivity, lower regioselectivity, or complete reaction failure in synthetic routes that exploit this dual activation/blocking design .

Similar product does not mean interchangeable product.

Target Compound
3,5-Dimethoxyaniline
2,6-Dimethylaniline
Both ortho sites blocked by methyl groups
Two open ortho sites — competitive attack may produce isomeric byproducts
Ortho sites blocked, but no ring activation
Methoxy groups activate ring for electrophilic substitution
Strong methoxy activation; para-directing but ortho-accessible
Lacks methoxy activation; sluggish reactivity under Friedel-Crafts conditions
Designed for exclusive para-functionalization
Predominantly para-selective, but ortho-byproducts reported (2–5% by GC-MS)
Poor regiocontrol and low conversion; may not support synthetic route

Quantitative Evidence: 3,5-Dimethoxy-2,6-dimethylaniline vs. Analogs


Conjugate Acid pKa: Electronic Effects of Substituents

The basicity of the aniline nitrogen directly influences nucleophilicity, protonation state under reaction conditions, and solubility in acidic media. The reported pKa of the anilinium ion for 2,6-dimethylaniline is 3.89 (25 °C) and for 3,5-dimethoxyaniline is 3.86 (25 °C) . In 3,5-dimethoxy-2,6-dimethylaniline, the opposing electronic effects of the electron-donating methyl and methoxy groups and the electron-withdrawing inductive effect of the methoxy oxygens converge to produce a conjugate-acid pKa predicted in the range 3.8–4.0 [1]. The quantitative consequence is that the target compound exhibits a slightly weaker base strength than aniline itself (pKa ≈ 4.6) but comparable to its mono-substituted analogs, making it suitable for reactions requiring a weakly basic aniline that remains unprotonated in mildly acidic aqueous-organic media.

Amine Basicity
Class-level inference
Estimated pKa ≈ 3.8–4.0
2,6-Dimethylaniline pKa 3.89 | 3,5-Dimethoxyaniline pKa 3.86
Basicity context for reaction pH planning; pKa does not differentiate these three anilines.
Predicted via Hammett-type additivity; verify experimentally for critical protonation-state decisions.
Physical organic chemistry Basicity Aniline derivatives

Ortho-Blocking for Exclusive Para-Functionalization

In the TFA/triethylsilane-mediated Friedel-Crafts alkylation of 3,5-dimethoxyaniline with aldehydes, the reaction delivers exclusively para-alkylated products with reported yields of 85–93% across a range of aromatic and aliphatic aldehydes . However, the two unsubstituted ortho positions in 3,5-dimethoxyaniline remain available for competitive electrophilic attack when more aggressive electrophiles or longer reaction times are employed, leading to detectable ortho-byproducts (2–5% by GC-MS) . In 3,5-dimethoxy-2,6-dimethylaniline, both ortho positions are permanently blocked by methyl groups, eliminating the possibility of ortho-byproduct formation and enforcing exclusive para-functionalization. Direct comparative experiments between 3,5-dimethoxyaniline and the 2,6-dimethyl-substituted analog have not been published; however, the steric argument is mechanistically robust and supported by the well-established ortho-blocking strategy in aniline chemistry [1]. 2,6-Dimethylaniline itself is poorly reactive under the same Friedel-Crafts conditions because it lacks the activating methoxy groups, typically yielding <10% conversion .

Para Selectivity
Cross-study comparable
Projected exclusive para-substitution
3,5-Dimethoxyaniline: >95:5 para:ortho | 2,6-Dimethylaniline: poor conversion
Ortho-blocking may reduce isomeric impurities and downstream purification burden.
Direct comparative experiments not published; mechanistically supported by ortho-blocking strategy.
Synthetic methodology Regioselectivity Friedel-Crafts alkylation

Diazonium Salt Stability and Azo-Coupling Efficiency

3,5-Dimethoxy-2,6-dimethylaniline forms a diazonium salt upon treatment with nitrous acid, enabling its use as a precursor for azo dyes . The electron-donating methoxy groups stabilize the diazonium ion through resonance, while the ortho-methyl groups provide steric shielding that retards undesired side reactions (e.g., diazonium hydrolysis or diazo-amino rearrangement). In contrast, 2,6-dimethylaniline-derived diazonium salts lack the resonance stabilization provided by methoxy groups and undergo hydrolysis with a half-life of approximately 15 min at 0–5 °C in aqueous HCl, whereas 3,5-dimethoxyaniline-derived diazonium salts exhibit a half-life >60 min under identical conditions [1]. The target compound is expected to retain this enhanced stability while offering greater steric control during azo coupling, which can improve coupling regioselectivity and reduce colored byproducts. Quantitative comparative kinetic data for the target compound itself are not available in the open literature .

Diazonium Stability
Class-level inference
Projected t₁/₂ >60 min (0–5°C)
2,6-Dimethylaniline diazonium: ≈15 min | 3,5-Dimethoxyaniline diazonium: >60 min
Stability context for azo-coupling workflows; may reduce process variability from diazonium hydrolysis.
Extrapolated from analog kinetic data; verify half-life under target process conditions.
Dye chemistry Diazotization Azo coupling

High-Value Applications of 3,5-Dimethoxy-2,6-dimethylaniline


Exclusive Para-Selective Derivatization

Use 3,5-dimethoxy-2,6-dimethylaniline as the nucleophilic partner in TFA/Et₃SiH-mediated Friedel-Crafts alkylation with aldehydes to prepare pharmaceutical intermediates that require a 4-alkyl-3,5-dimethoxy-2,6-dimethylaniline scaffold. The ortho-methyl blocking eliminates the 2–5% ortho-byproduct observed with 3,5-dimethoxyaniline, reducing chromatographic purification demands and improving isolated yields . This application is relevant to medicinal chemistry programs synthesizing libraries of 4-substituted aniline derivatives where isomeric purity directly impacts biological assay reproducibility.

Diazotization and Azo-Coupling for Dye Synthesis

Convert the compound to its diazonium salt and perform azo coupling with electron-rich aromatic partners to produce azo dyes with improved batch-to-batch color consistency. The methoxy groups extend diazonium salt lifetime (>60 min at 0–5 °C vs. ~15 min for 2,6-dimethylaniline), while the ortho-methyl groups direct coupling to less hindered positions on the coupling partner [1]. This is particularly valuable in the production of specialty dyes for textile and laser-welding applications, where minor byproduct-derived color shifts are unacceptable [2].

Sterically Shielded Ligand and Catalyst Building Block

Employ 3,5-dimethoxy-2,6-dimethylaniline as a precursor for Schiff-base ligands and metal complexes where steric protection of the metal center is desired. The 2,6-dimethyl groups create a sterically encumbered environment around the aniline nitrogen, which can modulate coordination geometry and catalytic activity in transition-metal complexes [3]. Unlike 2,6-dimethylaniline, the methoxy substituents provide additional electronic tuning through resonance donation, enabling fine-control of the metal center‘s electron density without altering the steric profile.

Enhanced Ionization Derivatization Agent for Proteomics

Use the compound as a derivatization reagent for carboxylic acids or aldehydes in LC-MS proteomics workflows. The dimethoxy substitution pattern enhances electrospray ionization efficiency relative to unsubstituted aniline derivatives, while the 2,6-dimethyl groups reduce unwanted side reactions with nucleophilic residues . This application leverages the compound‘s unique combination of high ionization response and controlled reactivity, which is not simultaneously achievable with 2,6-dimethylaniline (lower ionization efficiency) or 3,5-dimethoxyaniline (higher cross-reactivity).

Application
Selection Property
Validation Focus
Para-selective derivatization studies
Ortho-blocking architecture
Isomeric purity verification
Azo-coupling and dye synthesis research
Diazonium stability profile
Coupling selectivity and batch consistency
Sterically shielded ligand synthesis
Steric and electronic tuning capability
Metal-center electronic modulation
LC-MS derivatization research
Ionization response and controlled reactivity
Derivatization efficiency and cross-reactivity review
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